molecular formula C21H23N5OS B6968977 N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6968977
M. Wt: 393.5 g/mol
InChI Key: YFDJPFVHEKTZRO-UHFFFAOYSA-N
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Description

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Properties

IUPAC Name

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-26-12-8-16(9-13-26)24-17-4-2-3-5-18(17)25-20(27)19-14-23-21(28-19)15-6-10-22-11-7-15/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDJPFVHEKTZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=CN=C(S3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through various organic reactions such as amination, cyclization, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the purification and characterization of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

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